Cas no 7212-40-0 (2-Cyclohexen-1-ol,1-methyl-4-(1-methylethenyl)-, (1R,4R)-rel-)

2-Cyclohexen-1-ol,1-methyl-4-(1-methylethenyl)-, (1R,4R)-rel- structure
7212-40-0 structure
Product Name:2-Cyclohexen-1-ol,1-methyl-4-(1-methylethenyl)-, (1R,4R)-rel-
CAS-nummer:7212-40-0
MF:C10H16O
MW:152.233443260193
CID:565115
PubChem ID:12618691
Update Time:2025-04-19

2-Cyclohexen-1-ol,1-methyl-4-(1-methylethenyl)-, (1R,4R)-rel- Chemische en fysische eigenschappen

Naam en identificatie

    • 2-Cyclohexen-1-ol,1-methyl-4-(1-methylethenyl)-, (1R,4R)-rel-
    • (+)-p-mentha-2,8-dien-1-ol
    • (E)-p-2,8-Menthadien-1-ol
    • (E)-p-Menth-2,8-dien-1-ol
    • (E)-p-Mentha-2,8-dien-1-ol
    • 1R,4R-p-Mentha-2,8-dien-1-ol
    • 4-Isopropenyl-1-methyl-2-cyclohexen-1-ol, trans
    • E-p-Mentha-2,8-dienol
    • Mentha-2,8-dien-1-ol, trans-para
    • p-Mentha-trans-2,8-dien-1-ol
    • trans-2,8-Menthadien-1-o
    • trans-2,8-p-Mentha-dien-1-ol
    • trans-p-2,8-Menthadien-1-ol
    • trans-para-Mentha-2,8-dien-1-ol
    • trans-p-Menth-2,8-dien-1-ol
    • trans-p-Mentha-2,8-dien-1-ol
    • trans-p-Mentha-2,8-diene-1-ol
    • 425394-92-9
    • (1S,4S)-1-methyl-4-(1-methylvinyl)-cyclohex-2-ene-1-ol
    • 2-Cyclohexen-1-ol, 1-methyl-4-(1-methylethenyl)-, (1S,4S)-
    • UNII-5GXE2SU4ZN
    • 7212-40-0
    • (-)-(1S,4S)-p-Mentha-2,8-dien-1-ol
    • 5GXE2SU4ZN
    • (1S,4S)-1-Methyl-4-(1-methylethenyl)-2-cyclohexen-1-ol
    • (1S,4S)-1-methyl-4-prop-1-en-2-ylcyclohex-2-en-1-ol
    • 2-Cyclohexen-1-ol, 1-methyl-4-(1-methylethenyl)-, trans-
    • DTXSID10880638
    • 2,8-p-Menthadien-1-ol, trans-(-)-
    • MKPMHJQMNACGDI-NXEZZACHSA-N
    • (1S,4S)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol
    • CHEMBL451087
    • NS00044866
    • (+)-trans-p-Mentha-2,8-dien-1-ol
    • cis-para-Mentha-2,8-dien-1-ol
    • UNII-7K859030EU
    • 2-Cyclohexen-1-ol, 1-methyl-4-(1-methylethenyl), cis
    • (1R,4R)-4-ISOPROPENYL-1-METHYL-CYCLOHEX-2-EN-1-OL, (E)-
    • (1R,4R)-1-methyl-4-(1-methylethenyl)-2-cyclohexen-1-ol
    • 1-Methyl-4-(1-methylethenyl)-2-cyclohexen-1-ol, cis-
    • 52154-82-2
    • FEMA No. 4411, trans-(+-)-
    • cis-p-Mentha-2,8-diene-1-ol
    • 2-Cyclohexen-1-ol, 1-methyl-4-(1-methylethenyl)-, (1R,4R)-
    • 7K859030EU
    • p-Mentha-2,8-dien-1-alpha-ol
    • (1r,4r)-1-methyl-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol
    • DTXSID401301235
    • trans-1-Methyl-4-(1-methylethenyl)-2-cyclohexen-1-ol
    • cis-p-Mentha-2,8-dien-1-ol
    • (1R-TRANS) 1-METHYL-4-(1-METHYLETHENYL)-2-CYCLOHEXENE-1-OL
    • MKPMHJQMNACGDI-UWVGGRQHSA-N
    • P-MENTHA-2,8-DIEN-1-OL, TRANS-(+/-)-
    • R1AUQ945JN
    • rel-(1R,4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol
    • (1R,4R)-p-Mentha-2,8-dien-1-ol
    • Mentha-2,8-dien-1-ol, para, cis-
    • (1R,4R)-1-methyl-4-(1-methylvinyl)-cyclohex-2-ene-1-ol
    • (+/-)-(1R,4R)-4-ISOPROPENYL-1-METHYL-CYCLOHEX-2-EN-1-OL, (E)-
    • (+-)-trans-p-Mentha-2,8-dien-1-ol
    • (1R,4R)-1-methyl-4-prop-1-en-2-ylcyclohex-2-en-1-ol
    • AKOS006288261
    • CHEBI:171978
    • EINECS 230-595-4
    • FEMA NO. 4411, TRANS-(+)-
    • 2,8-P-Menthadien-1-ol, trans-(+-)-
    • P-MENTHA-2,8-DIEN-1-OL, TRANS-
    • 2,8-P-MENTHADIEN-1-OL, TRANS-(+)-
    • 2-Cyclohexen-1-ol, 1-methyl-4-(1-methylethenyl)-, (1R-trans)-
    • 2,8-P-MENTHADIEN-1-OL, TRANS-(+/-)-
    • P-MENTHA-2,8-DIEN-1-.ALPHA.-OL
    • (Z)-p-Mentha-2,8-dien-1-ol
    • UNII-R1AUQ945JN
    • SCHEMBL1114908
    • 2-Cyclohexen-1-ol, 1-methyl-4-(1-methylethenyl)-, (1R,4R)-rel-
    • cis-2,8-Menthadien-1-ol
    • P-MENTHA-2,8-DIEN-1-OL, (1R,4R)-
    • 4-Isopropenyl-1-methyl-cyclohex-2-en-1-ol, (1R*,4R*), rel-
    • 4-Isopropenyl-1-methyl-2-cyclohexen-1-ol-, cis
    • p-Menth-2,8-dien-1-ol, cis-
    • (1R,4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol
    • p-Mentha-2,8-dien-1-ol, cis-
    • Inchi: 1S/C10H16O/c1-8(2)9-4-6-10(3,11)7-5-9/h4,6,9,11H,1,5,7H2,2-3H3/t9-,10-/m1/s1
    • InChI-sleutel: MKPMHJQMNACGDI-NXEZZACHSA-N
    • LACHT: O[C@]1(C)C=C[C@@H](C(=C)C)CC1

Berekende eigenschappen

  • Exacte massa: 152.12
  • Monoisotopische massa: 152.12
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 1
  • Zware atoomtelling: 11
  • Aantal draaibare bindingen: 1
  • Complexiteit: 193
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 2
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 20.2A^2
  • XLogP3: 2.4

Experimentele eigenschappen

  • Dichtheid: 0.947
  • Kookpunt: 216.873°C at 760 mmHg
  • Vlampunt: 86.957°C
  • Brekindex: 1.495
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